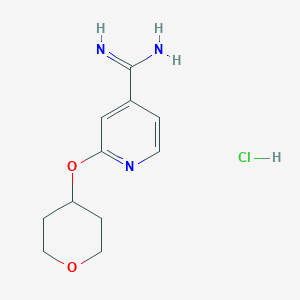

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride

Description

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a synthetic compound featuring a pyridine core substituted at the 2-position with an oxan-4-yloxy (tetrahydropyran-4-yloxy) group and at the 4-position with a carboximidamide moiety. The hydrochloride salt enhances its stability and solubility.

Properties

IUPAC Name |

2-(oxan-4-yloxy)pyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c12-11(13)8-1-4-14-10(7-8)16-9-2-5-15-6-3-9;/h1,4,7,9H,2-3,5-6H2,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZGPFIEABYYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride typically follows a sequence involving:

- Introduction of the oxan-4-yloxy substituent onto the pyridine ring.

- Conversion of the pyridine-4-position substituent into a carboximidamide group.

- Formation of the hydrochloride salt to enhance stability and solubility.

This process often employs condensation reactions, nucleophilic substitutions, and amidine formation steps under controlled conditions.

Key Synthetic Steps and Conditions

Introduction of Oxan-4-yloxy Group

- The attachment of the oxan-4-yloxy moiety to the pyridine ring is generally achieved through nucleophilic substitution, where a 4-hydroxypyridine derivative reacts with an oxane (tetrahydropyran) derivative or its activated form.

- This step requires mild to moderate heating and may involve catalysts or bases to facilitate the ether bond formation.

Formation of Pyridine-4-carboximidamide

- The carboximidamide group at the 4-position of the pyridine ring is introduced via conversion of a nitrile or ester precursor to the amidine functionality.

- A common approach involves the condensation of the corresponding pyridine-4-carbonitrile with an ammonia source or amidine reagent under acidic or neutral conditions.

- Literature reports the use of ammonium formate with palladium on activated carbon (Pd/C) as a catalyst in acetic acid under reflux for extended periods (e.g., 4 days) to achieve amidine formation, albeit with moderate yields (~25%) in related pyridinecarboxamidine syntheses.

Hydrochloride Salt Formation

- The final compound is isolated as the hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent, often ether or ethanol.

- This step improves the compound's crystallinity, stability, and solubility, which is critical for further applications.

Optimized Synthetic Routes and Improvements

Recent research on related pyridine carboximidamide derivatives has focused on optimizing yields and reaction conditions:

- Replacement of harsh inorganic bases with milder organic bases such as pyridine has been shown to circumvent side reactions like ester saponification and amide bond formation during Buchwald-Hartwig amination steps.

- Use of palladium acetate (Pd(OAc)2) as a precatalyst combined with Xantphos ligand improved conversion rates compared to Pd2(dba)3, leading to better regioselectivity and yields in amination reactions.

- Lithium hydroxide-mediated saponification was employed to convert ester intermediates to carboximidamide derivatives efficiently, followed by acidic ion exchange chromatography to remove excess base and yield stable salt-free inhibitors.

Representative Preparation Procedure Summary

Analytical and Characterization Data

- Melting Point: The hydrochloride salt typically decomposes above 200°C, consistent with related pyridinecarboximidamide salts.

- NMR Spectroscopy: Proton NMR shows characteristic signals for pyridine protons and amidine NH/NH2 groups, confirming the structure.

- Mass Spectrometry: Molecular ion peaks correspond to the protonated molecular weight of the compound, confirming molecular formula C11H16ClN3O2.

Research Findings and Challenges

- The synthesis of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride remains challenging due to moderate yields and the need for prolonged reaction times in amidine formation.

- Optimization of palladium-catalyzed amination and amidination steps has improved selectivity and yield in analogous systems, suggesting potential routes for enhancing this compound's synthesis.

- Stability issues of hydrochloride salts in storage have been noted, necessitating careful handling and storage conditions, such as low temperature and dry environment.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | Pyridine derivatives, oxan-4-ol or oxane derivatives, nitrile or ester precursors |

| Key Reactions | Nucleophilic substitution (ether formation), Pd-catalyzed amidination, salt formation |

| Catalysts and Reagents | Pd/C or Pd(OAc)2, ammonium formate, acetic acid, pyridine (base), gaseous HCl |

| Reaction Conditions | Reflux in AcOH for 4 days (amidination), moderate heating for ether formation |

| Yields | Approximately 25% in amidination step (variable depending on optimization) |

| Purification | Filtration, extraction, evaporation, ion exchange chromatography |

| Characterization | Melting point >200°C (decomposition), NMR, MS |

| Stability Considerations | Hydrochloride salt stable under low temperature, sensitive to prolonged storage |

Chemical Reactions Analysis

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding.

Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are summarized below:

Key Observations:

Substituent Effects :

- Electron-Donating vs. Withdrawing : The oxan-4-yloxy group in the target compound is an electron-donating cyclic ether, contrasting with electron-withdrawing groups like sulfanyl-methylimidazole or chlorobenzyl . This impacts reactivity and binding affinity.

- Hydrogen Bonding : The amidine group (-C(=NH)NH₂) enables hydrogen bonding, critical for interactions with biological targets. Substituents at the 2-position modulate this by altering steric and electronic environments .

- Molecular Weight and Solubility: The oxan-4-yloxy group increases molecular weight (~243.69) compared to the base compound (157.60) but maintains moderate solubility due to the polar ether oxygen.

- Stability: Cyclic ethers (oxane) are more metabolically stable than linear ethers or sulfanyl groups, which may undergo oxidation .

Biological Activity

2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which indicates the presence of a pyridine ring substituted with an oxan group and a carboximidamide functional group. The hydrochloride form enhances its solubility and stability in biological environments.

The biological activity of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride is attributed to its interaction with specific molecular targets within the body. These interactions can lead to modulation of enzyme activities, receptor binding, and influence on various signaling pathways. The precise mechanism remains an area of active research but is likely to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for disease progression.

- Receptor Modulation : It could act as a ligand for various receptors, influencing physiological responses.

Biological Activities

Research has shown that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies indicate effectiveness against certain bacterial strains.

- Antiproliferative Effects : Preliminary data suggest potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : There is evidence supporting its role in reducing inflammation markers.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride.

Table 1: Summary of Biological Activities in Related Compounds

Research Methodologies

The biological activities have been assessed using various methodologies:

- In Vitro Assays : These include cell viability assays to evaluate antiproliferative effects.

- Microbiological Testing : Antimicrobial efficacy has been determined through standard susceptibility testing methods.

- In Vivo Studies : Animal models are employed to assess anti-inflammatory effects and overall therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride to ensure stability?

- Methodological Guidance :

- Handling : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct experiments in a fume hood to minimize inhalation risks .

- Storage : Store in a tightly sealed container under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C. Avoid exposure to moisture due to hygroscopicity, which can hydrolyze the oxan-4-yloxy group .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers synthesize 2-(Oxan-4-yloxy)pyridine-4-carboximidamide hydrochloride?

- Synthetic Pathway :

- Step 1 : Start with pyridine-4-carboximidamide hydrochloride (CAS 6345-27-3). Protect the amidine group using Boc anhydride in DCM .

- Step 2 : React the protected intermediate with oxan-4-ol (tetrahydropyran-4-ol) under Mitsunobu conditions (DIAD, PPh₃, THF) to introduce the oxan-4-yloxy group at the 2-position .

- Step 3 : Deprotect the amidine group using HCl/dioxane. Purify via recrystallization from ethanol/water (4:1) to isolate the hydrochloride salt .

Q. What analytical techniques are appropriate for characterizing this compound?

- Characterization Workflow :

- Purity : Use HPLC with a C18 column (MeCN/H₂O + 0.1% TFA, gradient elution) to assess purity (>95%) .

- Structural Confirmation :

- ¹H NMR (DMSO-d₆): Key signals include δ 8.5–8.7 ppm (pyridine H), δ 3.5–4.2 ppm (oxan-4-yloxy protons) .

- FT-IR : Confirm amidine C=N stretch at ~1650 cm⁻¹ and oxan C-O-C at 1120 cm⁻¹ .

Advanced Research Questions

Q. What are the potential decomposition pathways under varying pH and temperature conditions?

- Stability Analysis :

- Acidic Conditions (pH < 3) : Hydrolysis of the oxan-4-yloxy group generates tetrahydropyran-4-ol and pyridine-4-carboximidamide, confirmed by LC-MS .

- Thermal Degradation (>200°C) : Decomposition yields HCl, CO, and nitrogen oxides. Monitor via TGA-DSC to identify safe heating limits .

- Mitigation : Use buffered solutions (pH 6–7) for aqueous experiments and avoid temperatures exceeding 150°C .

Q. How does the oxan-4-yloxy group influence reactivity in nucleophilic substitutions?

- Mechanistic Insights :

- The oxan-4-yloxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic attacks at the 4-position. For example, nitration occurs preferentially at the 4-carboximidamide site .

- Steric Effects : The tetrahydropyran ring introduces steric hindrance, reducing reactivity at the 2-position. Computational modeling (DFT) can predict regioselectivity .

Q. What strategies mitigate hygroscopicity during experimental procedures?

- Advanced Handling Techniques :

- Lyophilization : Convert the hydrochloride salt to a free base via neutralization (NaHCO₃), lyophilize, and re-salt before use .

- Solvent Selection : Use anhydrous DMF or THF for reactions to minimize water ingress .

- In Situ Monitoring : Employ Karl Fischer titration to track moisture levels in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.